2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone is a chemical compound that belongs to the family of aryl ketones. It is also known as Bis(2-methoxyphenyl)(p-tolyl)methanone or Bis(2-methoxyphenyl)-p-tolylmethanone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone varies depending on its application. In medicine, it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In agriculture, it inhibits the growth of weeds by interfering with their metabolic pathways, such as photosynthesis and respiration. In industry, it enhances the mechanical properties of polymers by improving their thermal stability and tensile strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it reduces inflammation and induces apoptosis in cancer cells. In agriculture, it inhibits the growth of weeds. In industry, it enhances the mechanical properties of polymers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone in lab experiments include its potential as a multi-purpose compound, its relatively easy synthesis method, and its availability. The limitations include the need for further research to determine its safety and efficacy, as well as the potential for environmental toxicity if used as an herbicide.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone. These include:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
2. Studying its potential as a natural product-based herbicide, which could be more environmentally friendly than synthetic herbicides.
3. Developing new synthesis methods to increase the yield of the product and reduce the use of hazardous reagents.
4. Investigating its potential as a polymer additive for other applications, such as coatings and adhesives.
5. Studying its potential as a lead compound for the development of new drugs and herbicides with improved efficacy and safety.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in medicine, agriculture, and industry. Its synthesis method is relatively simple, and it has been studied for its potential as an anti-inflammatory and anti-cancer agent, herbicide, and polymer additive. Further research is needed to determine its safety and efficacy for these applications and to explore new potential applications.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone involves the reaction of 2-methoxyphenol, p-tolylmagnesium bromide, and 4-methylbenzoyl chloride in the presence of a catalyst such as copper iodide or palladium chloride. The reaction takes place in anhydrous ether or tetrahydrofuran as a solvent. The yield of the product can be increased by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been studied for its potential as an anti-cancer agent, as it induces apoptosis in cancer cells by activating the caspase pathway. In agriculture, it has been investigated as a potential herbicide, as it inhibits the growth of weeds by interfering with their metabolic pathways. In industry, it has been studied for its potential as a polymer additive, as it enhances the mechanical properties of polymers.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-7-9-13(10-8-12)14(17)11-19-16-6-4-3-5-15(16)18-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLWVHPNFSLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.